2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine
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Overview
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine is an organic compound with a unique structure that combines a pyridine ring with a dimethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine typically involves the reaction of 4-N,N-Dimethylsulfamoylphenylboronic acid with 3-hydroxypyridine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(4-N,N-Dimethylsulfamoylphenyl)-3-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Shares the dimethylsulfamoylphenyl group but lacks the pyridine ring.
3-Hydroxypyridine: Contains the pyridine ring with a hydroxyl group but lacks the dimethylsulfamoylphenyl group.
Uniqueness
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine is unique due to the combination of the dimethylsulfamoylphenyl group and the hydroxypyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in the individual components.
Properties
IUPAC Name |
4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-7-5-10(6-8-11)13-12(16)4-3-9-14-13/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAHAZLBQKTBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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